2-Bromo-1-(furan-2-yl)butan-1-one
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Overview
Description
2-Bromo-1-(furan-2-yl)butan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom and a furan ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(furan-2-yl)butan-1-one typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields the brominated intermediate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(furan-2-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(furan-2-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for their potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(furan-2-yl)butan-1-one and its derivatives largely depends on the specific biological target they interact with. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyridin-2-yl)butan-1-one: Similar structure but with a pyridine ring instead of a furan ring.
2-Bromo-1-(thiophen-2-yl)butan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-Bromo-1-(furan-2-yl)butan-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The furan ring is known for its aromaticity and ability to participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
4208-45-1 |
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Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9BrO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
InChI Key |
SCFWPXXAVNSLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CO1)Br |
Origin of Product |
United States |
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